1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is an organic compound characterized by the presence of a benzodioxole ring system substituted with diphenyl groups and an iodoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone typically involves the iodination of a precursor compound, such as 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone. The iodination reaction can be carried out using reagents like sodium iodide (NaI) in the presence of a suitable solvent such as acetone or acetonitrile. The reaction conditions often include refluxing the mixture to ensure complete conversion of the chloro compound to the iodo compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azidoethanone derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl alcohol derivatives.
Scientific Research Applications
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The benzodioxole ring system and the iodoethanone moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
Uniqueness
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile tool in biochemical research .
Properties
IUPAC Name |
1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYOCPOGDNXRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CI)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.